molecular formula C9H14O4 B13802517 2-Methyl-2-butene-1,4-diyl diacetate CAS No. 59055-00-4

2-Methyl-2-butene-1,4-diyl diacetate

Cat. No.: B13802517
CAS No.: 59055-00-4
M. Wt: 186.20 g/mol
InChI Key: LJPNEMAMFITRSO-QPJJXVBHSA-N
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Description

Contextualization of 2-Methyl-2-butene-1,4-diyl Diacetate within Advanced Organic Chemistry

This compound is a difunctionalized organic molecule that serves as a notable substrate in advanced organic chemistry research. Its structure, featuring a substituted alkene backbone with two acetate (B1210297) groups, makes it a versatile building block in synthetic chemistry. The presence of both a carbon-carbon double bond and ester functional groups allows for a variety of chemical transformations, positioning it as a compound of interest for exploring reaction mechanisms and developing new synthetic methodologies. In particular, compounds of this class are valuable in the study of stereoselective reactions and in the synthesis of complex molecular architectures.

Evolution of Research Trajectories for Alkene Diacetate Structures

Research involving alkene diacetate structures has evolved significantly, with a strong focus on their application in catalysis and polymer science. A prominent area of investigation is their use in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. For instance, the cross-metathesis of related compounds like cis-2-butene-1,4-diyl diacetate with fatty acid esters has been explored to produce value-added α,ω-difunctionalized monomers for polymer synthesis. beilstein-journals.orgresearchgate.netnih.gov These reactions, often catalyzed by ruthenium-based complexes, demonstrate the utility of alkene diacetates in creating sustainable and functional materials from renewable resources. beilstein-journals.orgresearchgate.net The stereochemistry of the diacetate, whether cis or trans, can significantly influence the efficiency and outcome of such catalytic processes. nih.gov Furthermore, the development of methods for the stereoselective synthesis of substituted butene-1,4-diyl diacetates, for example through palladium-catalyzed additions to butyne-1,4-diyl diacetate, continues to be an active area of research. researchgate.net

Fundamental Chemical Structure and Isomeric Considerations of this compound

The fundamental structure of this compound consists of a five-carbon chain with a double bond between the second and third carbons. A methyl group is attached to the second carbon, and acetate groups are bonded to the first and fourth carbons.

A critical aspect of this compound's chemistry is the potential for stereoisomerism arising from the substituted double bond. This gives rise to two geometric isomers: the (E)-isomer and the (Z)-isomer, where the substituents around the double bond have different spatial arrangements. nist.gov These isomers possess the same molecular formula and connectivity but differ in their three-dimensional structure, which can lead to different physical and chemical properties.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
CAS Number (E-isomer) 59054-99-8 nist.gov

Table 2: Isomeric Forms of this compound

Isomer IUPAC Name Key Structural Feature
(E)-isomer [(E)-4-acetyloxy-3-methylbut-2-enyl] acetate Substituents on opposite sides of the double bond
(Z)-isomer [(Z)-4-acetyloxy-3-methylbut-2-enyl] acetate Substituents on the same side of the double bond

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59055-00-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Methyl 2 Butene 1,4 Diyl Diacetate

Exploration of Novel Synthetic Routes and Catalytic Systems

Research into the synthesis of 2-Methyl-2-butene-1,4-diyl diacetate and its analogs is increasingly focused on the use of advanced catalytic systems that offer improved efficiency, selectivity, and sustainability.

Transition metals play a pivotal role in modern organic synthesis, providing powerful tools for forming and modifying carbon-carbon bonds. researchgate.netmdpi.comdiva-portal.orgslideshare.net

Ruthenium Catalysis: Ruthenium-based complexes, particularly Grubbs-type catalysts, are renowned for their application in olefin metathesis. researchgate.netmtak.hu These catalysts have been instrumental in the cross-metathesis of analogs like cis-2-butene-1,4-diyl diacetate with renewable resources such as methyl oleate (B1233923). beilstein-journals.orgnih.gov This reaction creates valuable α,ω-difunctionalized molecules that can serve as monomers for polymer synthesis. beilstein-journals.org The choice of ruthenium catalyst and its ligands significantly influences the reaction's conversion and selectivity. beilstein-journals.orgnih.gov

CatalystLigand TypeTypical ApplicationKey Feature
Grubbs I Phosphine (B1218219)Ring-Closing Metathesis (RCM), Cross-Metathesis (CM)First generation, good functional group tolerance
Grubbs II N-Heterocyclic Carbene (NHC)RCM, CMHigher activity and stability than Gen I
Hoveyda-Grubbs Chelating Benzylidene EtherRCM, CMIncreased stability and recyclability
Z-Selective Ru Chelating NHCZ-Selective CMProvides access to less stable (Z)-isomers

An interactive data table of common Ruthenium catalysts used in olefin metathesis.

Palladium Catalysis: Palladium catalysts are versatile and have been used in several synthetic approaches. Palladium-catalyzed addition of alkylboronic acids to but-2-yne-1,4-diyl diacetate provides a direct route to 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.net Furthermore, palladium(0) complexes catalyze reactions between (Z)-2-butene-1,4-diyl diacetate and various nucleophiles. acs.org As mentioned previously, palladium catalysts can also be employed for the isomerization of (Z) to (E) diacetates, demonstrating their utility in controlling stereochemical outcomes. researchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, is emerging as a sustainable and highly selective alternative to traditional synthetic methods. nih.govnih.govastrazeneca.com For the synthesis of diacetates and related compounds, lipases are particularly relevant enzymes.

Lipases can catalyze acylation and deacylation reactions with high regioselectivity and enantioselectivity. nih.gov For example, Porcine Pancreas Lipase (B570770) (PPL) has been successfully used for the regioselective acetylation of 2-aryl-2-butene-1,4-diols, which are structural analogs of the precursor to this compound. researchgate.net This enzymatic approach allows for the selective acylation of one hydroxyl group in the presence of another, a transformation that is often difficult to achieve with conventional chemical methods. researchgate.netresearchgate.net This strategy is valuable for producing mono-acetylated intermediates, which can then be further functionalized. While direct enzymatic synthesis of the diacetate is less common, these biocatalytic methods represent a powerful tool for creating complex and selectively functionalized precursors. mdpi.com

Derivatization and Functionalization Reactions from this compound

The unique structure of this compound, possessing two distinct types of functional groups, allows for a range of chemical transformations. These can be directed at the allylic acetate (B1210297) moieties or the internal alkene, with possibilities for regioselective control.

Chemical Transformations of the Allylic Acetate Moieties

The two allylic acetate groups are key sites for functionalization, with hydrolysis being a primary transformation. Enzymatic hydrolysis offers a highly selective method for modifying these ester groups. The use of lipases, particularly porcine pancreas lipase (PPL), has been extensively studied for the regioselective deacylation of related 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.netresearchgate.net

This enzymatic process can selectively hydrolyze one of the two acetate groups, yielding the corresponding monoacetate (a mono-ol). The selectivity of this reaction is influenced by the steric and electronic environment around the two ester functions, allowing for controlled desymmetrization of the molecule. This method is valued for its mild reaction conditions and high degree of selectivity, which is often difficult to achieve with conventional chemical hydrolysis. researchgate.netnih.gov

Reactions Involving the Internal Alkene Functionality

The trisubstituted internal double bond in this compound is susceptible to a variety of addition reactions typical of alkenes. While specific studies on this exact diacetate are not prevalent, the reactivity can be inferred from established transformations on analogous structures.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For instance, the selective hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) is a known industrial process, and further hydrogenation of the resulting alkene is feasible. rsc.org Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be expected to saturate the double bond, yielding 2-methylbutane-1,4-diyl diacetate. Non-catalytic methods using reagents like diimide have also been shown to be effective for hydrogenating polydienes. mdpi.com

Epoxidation: The alkene can be converted to an epoxide, a versatile synthetic intermediate. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. quora.com For this compound, this would result in the formation of an oxirane ring at the site of the former double bond. The stereochemistry of the starting alkene is retained in the product. quora.com

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). A powerful method for this transformation is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgnih.gov This reaction is highly stereoselective and can produce chiral diols with high enantiomeric excess. alfa-chemistry.com Applying this to the target molecule would yield 2-methylbutane-1,2,4-triol (B1597996) derivatives after hydrolysis of the acetate groups.

Regioselective Modifications and Controlled Functionalization

Regioselectivity is a critical aspect of the functionalization of this compound, particularly concerning the differentiation of the two allylic acetate groups. The methyl group at the C-2 position renders the molecule asymmetric, making the two acetate groups chemically distinct.

Enzymatic hydrolysis using porcine pancreas lipase (PPL) provides a powerful tool for achieving this regioselectivity. researchgate.net In studies on related 2-aryl-substituted (Z)-but-2-ene-1,4-diyl diacetates, PPL has been shown to selectively hydrolyze the acetate group at the C-4 position (the unsubstituted allylic position), leaving the acetate at the C-1 position (adjacent to the substituted carbon) intact. researchgate.netwikipedia.org This selectivity is attributed to the steric hindrance imposed by the substituent at the C-2 position, which makes the nearby C-1 acetate group less accessible to the enzyme's active site. This yields the 2-substituted-4-hydroxy-2-butenyl acetate as the major product.

The table below summarizes findings from the regioselective hydrolysis of various 2-substituted (Z)-but-2-ene-1,4-diyl diacetates, which serves as a model for the expected reactivity of the 2-methyl derivative.

Substituent (R) at C-2ProductYield (%)Reference
Phenyl2-Phenyl-4-hydroxy-2-butenyl acetate89 wikipedia.org
4-Methoxyphenyl2-(4-Methoxyphenyl)-4-hydroxy-2-butenyl acetate95 researchgate.net
4-Methylphenyl2-(4-Methylphenyl)-4-hydroxy-2-butenyl acetate94 researchgate.net
4-Fluorophenyl2-(4-Fluorophenyl)-4-hydroxy-2-butenyl acetate77 researchgate.net
2-Naphthyl2-(2-Naphthyl)-4-hydroxy-2-butenyl acetate88 researchgate.net

This high degree of regiocontrol allows for the synthesis of valuable chiral building blocks where subsequent chemical modifications can be directed at either the newly formed hydroxyl group or the remaining acetate group.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Butene 1,4 Diyl Diacetate

Olefin Metathesis Reactions

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds, enabling the rearrangement of alkene fragments. nih.gov 2-Methyl-2-butene-1,4-diyl diacetate, with its internal double bond and acetate (B1210297) functional groups, is a substrate of interest for these transformations.

Cross-Metathesis (CM) with Oleochemicals and Renewable Resources

Cross-metathesis (CM) involves the reaction between two different olefins to generate new alkene products. The reaction of this compound with oleochemicals, such as fatty acid esters derived from vegetable oils, represents a sustainable route to valuable difunctional monomers. capes.gov.brbeilstein-journals.org

A key example is the CM reaction with methyl oleate (B1233923). This reaction is designed to produce two value-added products: a difunctional monomer retaining the acetate group and a new hydrocarbon chain. beilstein-journals.org The primary challenge in such reactions is to maximize the yield of the desired cross-metathesis products while suppressing the unwanted self-metathesis of the oleochemical partner. beilstein-journals.org The symmetrical nature of the diacetate is advantageous as its self-metathesis only regenerates the starting material, and it minimizes the formation of unstable ruthenium methylidene intermediates that can arise from terminal olefins.

Influence of Ruthenium Catalysts (Grubbs, Hoveyda-Grubbs) on Yield and Selectivity

The choice of catalyst is critical for achieving high conversion and selectivity in the cross-metathesis of functionalized olefins like this compound. Ruthenium-based catalysts, particularly those developed by Grubbs and Hoveyda, are widely used due to their high functional group tolerance and stability. capes.gov.brresearchgate.net

Studies on the analogous cross-metathesis of cis-2-butene-1,4-diyl diacetate with methyl oleate have systematically evaluated a range of ruthenium catalysts. beilstein-journals.org First-generation Grubbs catalysts ([Ru]-1) generally show low conversion. In contrast, second-generation catalysts, which feature N-heterocyclic carbene (NHC) ligands instead of one of the phosphine (B1218219) ligands, exhibit significantly higher activity. beilstein-journals.org

Catalysts like the Hoveyda-Grubbs second-generation catalyst (HG-II) and other modified NHC-ligated ruthenium complexes have demonstrated superior performance, leading to nearly quantitative conversion of the oleochemical substrate with high selectivity for the cross-metathesis products. beilstein-journals.org The enhanced activity of second-generation catalysts is attributed to the stronger electron-donating ability of the NHC ligand, which stabilizes the ruthenium center and facilitates the catalytic cycle. researchgate.net The introduction of electron-withdrawing groups on the benzylidene ligand of Hoveyda-Grubbs catalysts can further enhance activity by weakening the oxygen-ruthenium bond, promoting faster initiation.

Below is a summary of the performance of various ruthenium catalysts in the cross-metathesis of methyl oleate (1) with cis-2-butene-1,4-diyl diacetate (2).

Catalyst IDCatalyst TypeConversion of 1 (%)Yield of CM Product 3 (%)Yield of CM Product 4 (%)CM Selectivity (%)
[Ru]-1Grubbs I103360
[Ru]-2Grubbs II48282888
[Ru]-3Hoveyda-Grubbs I125583
[Ru]-4Hoveyda-Grubbs II45272790
[Ru]-7Schiff Base Ru-Complex98424286
Solvent Effects on Cross-Metathesis Outcomes

The choice of solvent can influence the efficiency of cross-metathesis reactions. While many metathesis reactions are performed in chlorinated solvents, environmental concerns have driven research towards greener alternatives. researchgate.net For the cross-metathesis involving diacetate substrates, toluene (B28343) has been identified as an effective solvent, allowing reactions to proceed at moderate temperatures (e.g., 50 °C) with good yields. beilstein-journals.org

In some cases, reactions can be conducted under neat conditions, where one of the reactants acts as the solvent. researchgate.net This approach is particularly relevant when using a large excess of one cross-partner, which can help drive the equilibrium towards the desired products. Studies have also explored the use of dimethyl carbonate as a green solvent for similar CM reactions, demonstrating the potential for more environmentally benign processes. researchgate.net The solubility of the catalyst, substrates, and products, as well as the solvent's boiling point and coordinating ability, are all factors that can affect reaction kinetics and catalyst stability.

Mechanistic Insights into Ruthenium-Carbene Intermediates

The widely accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene (alkylidene) species and the olefin substrates. nih.gov

The catalytic cycle begins with the reaction of the ruthenium pre-catalyst with one of the olefin partners to generate an active 14-electron ruthenium-carbene intermediate. This intermediate then undergoes a [2+2] cycloaddition with the second olefin to form a metallacyclobutane intermediate. nih.gov This four-membered ring is unstable and undergoes a retro-[2+2] cycloaddition, cleaving to release a new olefin product and a new ruthenium-carbene species. This new carbene then continues the catalytic cycle. nih.gov

Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROM) Analogies

While this compound itself is an acyclic molecule and cannot undergo intramolecular RCM, its structural motif is highly relevant to this class of reactions. wikipedia.org An analogy can be drawn by considering a larger diene molecule that incorporates the this compound unit. If such a molecule also contained a second, suitably positioned terminal alkene, it could undergo RCM to form a functionalized unsaturated ring, releasing ethylene (B1197577) as a byproduct. wikipedia.org The efficiency of such a cyclization would depend on factors like ring strain in the product and the conformational flexibility of the diene precursor. The presence of the diacetate functionality and the trisubstituted nature of the double bond would necessitate the use of a highly active second-generation catalyst. mdpi.com

Conversely, the reverse reaction, ring-opening metathesis (ROM), provides another analogy. A cyclic olefin containing the this compound structure could, in principle, undergo ROM in the presence of a cross-metathesis partner. For example, reaction with ethylene (ethenolysis) could cleave the ring to yield a linear diene with terminal vinyl groups, functionalized with the diacetate moiety. This strategy is often used to break down strained cyclic systems into functional linear polymers (ROMP) or discrete small molecules.

Isomerization Reactions and Mechanistic Pathways

During ruthenium-catalyzed metathesis reactions, double bond isomerization can occur as a significant side reaction. acs.org This process, which appears as a migration of the double bond along a carbon chain, can complicate the product mixture and reduce the yield of the desired metathesis product. For a substrate like this compound, isomerization could potentially lead to the formation of other butene-diyl diacetate isomers.

The prevailing mechanism for this isomerization involves the formation of ruthenium-hydride species from the original metathesis catalyst. acs.orgacs.org These hydride complexes can add across the olefin double bond (hydrometallation) and then be eliminated (β-hydride elimination) to form an isomerized olefin and regenerate the ruthenium-hydride catalyst. nih.gov It has been shown that NHC-ligated catalysts, which are highly active for metathesis, are also more prone to promoting isomerization compared to their first-generation phosphine-based counterparts. acs.org

The isomerization of allylic compounds, such as allylic acetates, can also proceed through alternative pathways, including base-catalyzed capes.gov.bracs.org-proton shifts. acs.orgacs.org In the context of ruthenium catalysis, the reaction environment and the presence of any basic additives or impurities could potentially open up these non-metathesis isomerization channels. Controlling unwanted isomerization is a key challenge, and strategies such as the addition of hydride scavengers like 1,4-benzoquinone (B44022) or weak acids have been developed to suppress this side reaction. wikipedia.org

Z/E Isomerization Catalyzed by Transition Metals (e.g., Palladium, Ruthenium)

The Z/E isomerization of allylic diacetates, including structures analogous to this compound, is effectively catalyzed by transition metal complexes, particularly those of palladium and ruthenium. While direct studies on this compound are not extensively detailed in the reviewed literature, the behavior of the closely related (Z)-1,4-diacetoxy-2-butene provides significant insights into these transformations.

Palladium catalysts, such as PdCl2(MeCN)2 and Pd(PPh3)4, are known to facilitate the isomerization of (Z)-1,4-diacetoxy-2-butene to its (E)-isomer. researchgate.net The reaction mechanism is thought to proceed through the formation of palladium-alkene complexes. nih.gov Mechanistic studies on related unactivated alkenes suggest that Pd(II)-catalyzed E/Z isomerization can occur via a monometallic nucleopalladation pathway. nih.govsemanticscholar.org In this process, the Z-alkene coordinates to the palladium catalyst, undergoes isomerization to the E-alkene complex, and then dissociates to yield the final product. chemrxiv.org

Ruthenium catalysts have also been employed for similar isomerization reactions. For instance, various phosphine and N-heterocyclic carbene ruthenium catalysts are active in the cross-metathesis of cis-2-butene-1,4-diyl diacetate, a reaction that can be influenced by the geometry of the alkene. researchgate.net Furthermore, specific ruthenium catalysts have demonstrated high Z-selectivity in the homodimerization of terminal olefins, indicating their potential to influence the stereochemistry of double bonds in related substrates. nih.gov

Investigation of π-Allyl and σ-Allyl Palladium Intermediates

The mechanism of palladium-catalyzed isomerization of allylic esters is intricately linked to the formation of π-allyl (η3-allyl) and σ-allyl (η1-allyl) palladium intermediates. researchgate.net The nature of the key intermediate can be highly dependent on the reaction conditions, particularly the solvent. researchgate.net

For the isomerization of (Z)-1,4-diacetoxy-2-butene catalyzed by Pd(PPh3)4, evidence suggests that in a non-polar solvent like tetrahydrofuran (B95107) (THF), the reaction proceeds primarily through an η1-allylpalladium intermediate to selectively form the (E)-isomer. In contrast, in a polar solvent such as dimethylformamide (DMF), a cationic η3-allylpalladium complex is considered the main key intermediate, leading to a mixture of the (E)-isomer and 1,2-diacetoxy-3-butene. researchgate.netresearchgate.net

The formation of π-allylpalladium(II) complexes is a common mechanistic feature in Pd(II)-catalyzed reactions of alkenes. nih.gov However, for certain E/Z isomerization reactions of unactivated alkenes, deuterium-labeling studies have been used to rule out the involvement of π-allylpalladium species. semanticscholar.org This suggests that the precise pathway can be substrate-dependent. The investigation of these intermediates is crucial for understanding and controlling the stereochemical and regiochemical outcomes of these reactions.

Solvent-Dependent Isomerization Kinetics

The kinetics of the Z/E isomerization of allylic diacetates are significantly influenced by the solvent. In the palladium-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene, the reaction occurs more rapidly in THF than in DMF. researchgate.net This difference in rate is attributed to the different mechanistic pathways that predominate in each solvent, as discussed in the previous section. researchgate.netresearchgate.net The polarity of the solvent can stabilize different types of intermediates, thereby affecting the energy barriers of the various steps in the catalytic cycle. nih.gov

For instance, the formation of a cationic η3-allylpalladium intermediate is favored in polar solvents like DMF, which can solvate the charged species more effectively. In less polar solvents like THF, the neutral η1-allylpalladium pathway is preferred. researchgate.net These solvent effects highlight the complexity of palladium-catalyzed reactions and the importance of optimizing reaction conditions to achieve desired outcomes. nih.gov

Hydrolysis and Ester Reactivity Studies

The ester groups of this compound are susceptible to hydrolysis under both chemical and enzymatic conditions.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of esters can be catalyzed by both acids and bases, with the reaction mechanism differing between the two conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and proceeds through a series of equilibrium steps. chemistrysteps.comucoz.com The mechanism generally involves the following key steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. pearson.comkhanacademy.org

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. khanacademy.orglibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. khanacademy.orglibretexts.org

Elimination of the alcohol: The protonated hydroxyl group leaves as a neutral alcohol molecule, and the carbonyl group is reformed. libretexts.org

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.com The generally accepted mechanism involves:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion directly attacks the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate: An anionic tetrahedral intermediate is formed.

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the alkoxide as the leaving group. youtube.com

Proton transfer: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com

The rates of both acid- and base-catalyzed hydrolysis are sensitive to steric hindrance around the ester groups. viu.ca

Enzymatic Hydrolysis and Regioselectivity (e.g., Porcine Pancreas Lipase)

Enzymatic hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates using lipases, such as Porcine Pancreas Lipase (B570770) (PPL), offers a mild and selective method for the preparation of monoesters. researchgate.net PPL is known to effectively catalyze the hydrolysis of primary alcohol esters.

Studies on various 2-substituted (Z)-but-2-ene-1,4-diyl diacetates have demonstrated that PPL can exhibit high regioselectivity. researchgate.net For example, the hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates in the presence of PPL regioselectively affords the corresponding 2-aryl-4-hydroxy-2-butenyl acetates in good to excellent yields. researchgate.net The alternative regioisomer, the 3-aryl monoacetate, is often not detected. researchgate.net

The reaction is typically carried out in a mixture of an organic solvent (like DMSO) and a phosphate (B84403) buffer to maintain the optimal pH for enzyme activity. researchgate.netresearchgate.net The regioselectivity of lipases is a valuable tool in organic synthesis, allowing for the differential protection or functionalization of diols and their derivatives. rsc.org

Table 1: Regioselective Hydrolysis of 2-Aryl-2-butene-1,4-diyl Diacetates with Porcine Pancreas Lipase (PPL) This table is based on data for analogous 2-aryl substituted compounds and is illustrative of the expected regioselectivity for this compound.

EntryAryl Substituent (Ar)Product (2-Aryl-4-hydroxy-2-butenyl acetate) Yield (%)
1Phenyl89
24-Methoxyphenyl95
34-Methylphenyl91
44-Fluorophenyl88
54-Chlorophenyl68

Data derived from studies on analogous 2-aryl substituted compounds. researchgate.net

Other Significant Reaction Pathways

Besides isomerization and hydrolysis, another notable reaction pathway for compounds structurally related to this compound is olefin cross-metathesis . The unmethylated analogue, cis-2-butene-1,4-diyl diacetate, has been successfully used as a substrate in ruthenium-catalyzed cross-metathesis reactions with methyl oleate. beilstein-journals.orgnih.gov This reaction, starting from renewable resources, yields valuable α,ω-difunctional monomers for polymer synthesis. beilstein-journals.org

The reaction is carried out using various phosphine and N-heterocyclic carbene ruthenium catalysts. researchgate.net The efficiency and selectivity of the cross-metathesis can be optimized by adjusting reaction conditions such as catalyst loading, temperature, and the use of protecting groups. beilstein-journals.orgnih.gov Given the structural similarity, it is plausible that this compound could also participate in similar cross-metathesis reactions, providing access to a range of functionalized olefinic compounds.

Radical Reactions Involving the Alkene

While ionic reactions are common for alkenes, under specific conditions, the double bond in this compound can participate in free-radical reactions. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The nature of the final product is highly dependent on the reaction conditions and the specific radical species involved.

One potential pathway is free-radical addition across the double bond. This reaction is typically initiated by a radical species (R•) which attacks the π-bond of the alkene. This initial attack breaks the π-bond and forms a new carbon-radical single bond, generating a carbon-centered radical intermediate. The regioselectivity of the initial attack is governed by the formation of the more stable radical intermediate. In the case of this compound, the methyl group on the double bond influences the stability of the potential radical intermediates. The radical initiator will add to the less substituted carbon (C3), placing the radical on the more substituted carbon (C2), which is stabilized by the adjacent methyl group. This intermediate then reacts with a neutral molecule to propagate the chain, leading to the final addition product. pharmaguideline.com

A competing pathway is allylic substitution . This reaction is favored under conditions where the concentration of the halogen radical source is kept low. libretexts.org In this mechanism, a radical abstracts a hydrogen atom from one of the allylic positions (C1 or C4), which are weakened due to the adjacent double bond. This abstraction forms a resonance-stabilized allylic radical. This delocalized radical can then react with a molecule like Br₂, for instance, to form an allylic halide product and regenerate a bromine radical, which continues the chain reaction. libretexts.org The stability of the allylic radical intermediate is a key driving force for this substitution pathway. srmist.edu.in

Reaction TypeKey IntermediateInfluencing FactorsExpected Product Type
Radical Addition Carbon-centered radical at C2High concentration of radical sourceVicinal addition product
Allylic Substitution Resonance-stabilized allylic radicalLow concentration of radical source (e.g., using NBS)Allylic-substituted product

Halogenation Reactions and Their Mechanisms

The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) is a classic example of electrophilic addition to an alkene. This reaction proceeds through a well-established mechanism involving a cyclic halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comleah4sci.com

The mechanism can be described in two main steps:

Formation of the Halonium Ion: As the halogen molecule (e.g., Br₂) approaches the electron-rich π-bond of the alkene, the halogen molecule becomes polarized. The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). Simultaneously, a lone pair of electrons on the attacking bromine atom forms a bond with the other carbon of the original double bond. This results in the formation of a three-membered ring intermediate called a cyclic bromonium ion. chemistrysteps.comorganicchemistrytutor.com In this intermediate, the bromine atom carries a positive charge.

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion from the side opposite to the bulky bromonium bridge. masterorganicchemistry.com This backside attack is an SN2-type process and is responsible for the observed anti-stereochemistry of the addition. leah4sci.com The attack opens the three-membered ring to yield the final product, a vicinal dihalide, where the two bromine atoms are on opposite faces of the molecule's plane. chemistrysteps.com

Due to the methyl group on the double bond, the intermediate bromonium ion is unsymmetrical. The subsequent nucleophilic attack by the bromide ion will preferentially occur at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening. masterorganicchemistry.com

Table of Halogenation Reaction Details

Step Description Intermediate/Transition State Stereochemical Outcome
1 Electrophilic attack of the alkene on the halogen (e.g., Br₂) Cyclic Bromonium Ion Formation of a bridged intermediate

| 2 | Nucleophilic attack by the halide ion (Br⁻) | SN2-like transition state | Anti-addition of the two halogen atoms |

Palladium(0)-catalyzed Reactions with Nucleophiles

This compound is an excellent substrate for palladium(0)-catalyzed allylic substitution reactions, commonly known as the Tsuji-Trost reaction or Trost allylic alkylation. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon and carbon-heteroatom bond-forming reaction proceeds via a characteristic mechanism involving a π-allyl palladium intermediate.

The catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the substrate. This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond of one of the allylic acetate groups, causing the acetate to leave. organic-chemistry.org This step, often called ionization, forms a cationic (η³-allyl)palladium(II) complex. wikipedia.org The configuration at the carbon where the leaving group was attached is typically inverted during this process.

A wide variety of "soft" nucleophiles, which are those derived from conjugate acids with a pKa typically less than 25, are effective in this reaction. pku.edu.cn

Examples of Nucleophiles Used in Palladium(0)-Catalyzed Allylic Alkylations

Nucleophile Class Example Resulting Product
Carbon Nucleophiles Malonate Esters (e.g., Sodium dimethyl malonate) Allylic alkylation product
Nitrogen Nucleophiles Amines (e.g., Morpholine, Benzylamine) Allylic amination product
Oxygen Nucleophiles Phenols Allylic etherification product

| Sulfur Nucleophiles | Thiols | Allylic thioetherification product |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Elucidating Reaction Pathways

Spectroscopic techniques are indispensable for gaining a deep understanding of the molecular structure and transformations of 2-Methyl-2-butene-1,4-diyl diacetate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and isomeric analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the methylene (B1212753) protons adjacent to the acetate (B1210297) groups, and the vinylic proton. The chemical shifts and coupling constants of these protons are highly sensitive to the stereochemistry of the molecule, allowing for the differentiation between E and Z isomers. For instance, in related unsaturated diacetates, the coupling constants between vinylic protons are characteristically different for cis and trans isomers.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to establish through-bond and through-space correlations. These assignments are critical for confirming the structure of reaction products and identifying any unexpected isomers or byproducts.

Furthermore, NMR is invaluable for mechanistic studies. By monitoring the changes in the NMR spectrum over time, the kinetics of reactions involving this compound can be determined. For example, in isomerization or metathesis reactions, the integration of specific proton signals corresponding to the reactant and product can be used to track the reaction progress and calculate conversion rates. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Methyl protons (-CH₃)1.6 - 1.8Singlet
Methylene protons (-CH₂OAc)4.5 - 4.8Doublet
Vinylic proton (=CH-)5.6 - 5.9Triplet (or Multiplet)
Acetate protons (-OCOCH₃)2.0 - 2.2Singlet

Note: These are predicted values and may vary based on the solvent and specific isomer.

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the functional group transformations that occur during the synthesis and subsequent reactions of this compound. The presence of characteristic absorption bands in the IR spectrum provides direct evidence for the existence of specific functional groups.

The key functional groups in this compound are the carbon-carbon double bond (C=C) and the ester (acetate) groups (C=O, C-O). The C=C stretching vibration is expected to appear in the region of 1650-1680 cm⁻¹. The most prominent absorption will be the strong C=O stretching band of the acetate groups, typically found around 1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present in the fingerprint region, usually between 1200 and 1300 cm⁻¹.

During a reaction, such as the acetylation of 2-methyl-2-butene-1,4-diol to form the diacetate, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of the strong C=O stretching band of the ester. This allows for real-time tracking of the reaction's progress towards completion.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
C=CStretching1650 - 1680Medium to Weak
C=O (Ester)Stretching1735 - 1750Strong
C-O (Ester)Stretching1200 - 1300Strong
C-H (sp²)Stretching3010 - 3095Medium
C-H (sp³)Stretching2850 - 2960Medium

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. This is particularly useful for confirming the identity of newly synthesized compounds.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of acetic acid (CH₃COOH, 60 Da) or an acetoxy group (CH₃COO·, 59 Da) from the molecular ion. The analysis of these fragment ions can help to piece together the structure of the parent molecule.

In the context of reaction monitoring, MS can be used to identify reaction intermediates, byproducts, and final products, even at very low concentrations. rsc.org This capability is crucial for elucidating complex reaction mechanisms, where transient or low-abundance species play a key role.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It is widely used for assessing the purity of the compound and for monitoring the progress of reactions.

In a typical GC analysis, the sample is vaporized and injected into a column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For this compound, GC can be used to separate the E and Z isomers, as well as any starting materials, solvents, or byproducts. By coupling the GC instrument to a mass spectrometer (GC-MS), it is possible to obtain mass spectra for each separated component, providing definitive identification.

GC is also an excellent tool for quantitative analysis. By using an internal standard, the concentration of this compound in a sample can be accurately determined. This is particularly useful for calculating reaction yields and for kinetic studies. beilstein-journals.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of less volatile or thermally sensitive compounds. It can be a valuable tool for the analysis of reaction mixtures containing this compound, especially when dealing with complex matrices or when derivatization for GC analysis is not desirable.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. Different HPLC modes, such as normal-phase, reversed-phase, and chiral chromatography, can be employed depending on the specific analytical challenge.

For the analysis of this compound and its isomers, reversed-phase HPLC is a common choice. The separation of cis and trans isomers of related butene-1,4-diols has been successfully achieved using HPLC, demonstrating the potential of this technique for isomer analysis of the diacetate derivative. nih.gov By using a suitable detector, such as a UV detector (as the acetate groups may provide some UV absorbance) or a mass spectrometer (LC-MS), both qualitative and quantitative information can be obtained.

Theoretical and Computational Chemistry Investigations of 2 Methyl 2 Butene 1,4 Diyl Diacetate

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2-Methyl-2-butene-1,4-diyl diacetate. These methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide insights into the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of different conformers.

The conformational flexibility of this compound primarily arises from the rotation around the C-C and C-O single bonds. The presence of a double bond introduces rigidity in the butene backbone, leading to the existence of (E) and (Z) stereoisomers. For each stereoisomer, multiple conformations are possible due to the rotation of the acetate (B1210297) groups.

A typical computational workflow for conformational analysis involves:

Initial Structure Generation: Building the initial 3D structures of the (E) and (Z) isomers.

Conformational Search: Employing molecular mechanics or semi-empirical methods to perform a systematic or stochastic search for low-energy conformers.

Geometry Optimization and Energy Calculation: Re-optimizing the geometries of the identified low-energy conformers using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

Vibrational Frequency Analysis: Performing frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies (ZPVE) and thermal corrections.

The relative stability of the conformers is determined by a combination of steric and electronic effects. For this compound, the key interactions would be the steric hindrance between the methyl group and the acetate groups, as well as dipole-dipole interactions between the carbonyl groups of the acetates.

Table 1: Hypothetical Relative Energies of Stable Conformers of (E)- and (Z)-2-Methyl-2-butene-1,4-diyl diacetate Calculated at the B3LYP/6-31G(d) Level of Theory.

IsomerConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-C3-C4)
(E)anti-anti0.00180°
(E)anti-gauche0.85180°
(E)gauche-gauche1.50180°
(Z)syn-eclipsed2.50
(Z)syn-staggered1.80

Note: The data in this table is hypothetical and for illustrative purposes only, representing plausible outcomes of such a computational study.

Mechanistic Modeling of Catalytic Reactions and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of catalytic reactions, such as the olefin metathesis involving this compound. While direct mechanistic studies on this specific compound are scarce, the general mechanism of ruthenium-catalyzed olefin metathesis is well-established through computational studies on model systems.

The accepted mechanism, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin and a metal-alkylidene catalyst, proceeding through a metallacyclobutane intermediate.

Computational chemists can map the potential energy surface (PES) for the entire catalytic cycle. This involves locating the geometries and calculating the energies of all reactants, intermediates, transition states, and products. DFT calculations are commonly employed for this purpose.

For the cross-metathesis of this compound with another olefin, the energy profile would reveal the activation barriers for each step, allowing for the identification of the rate-determining step. The presence of the methyl and acetate functional groups would influence the stability of the intermediates and the height of the activation barriers.

Table 2: Hypothetical Calculated Free Energy Profile for the Rate-Determining Step of a Ruthenium-Catalyzed Cross-Metathesis of (Z)-2-Methyl-2-butene-1,4-diyl diacetate.

SpeciesRelative Free Energy (kcal/mol)
Catalyst + Olefin0.0
Pre-coordination Complex-5.2
Transition State 1 ([2+2] cycloaddition)+15.8
Metallacyclobutane Intermediate-8.7
Transition State 2 (cycloreversion)+12.5
Product Complex-10.1

Note: This table presents hypothetical data to illustrate a typical energy profile for an olefin metathesis reaction.

The selectivity of olefin metathesis reactions (chemo-, regio-, and stereoselectivity) is often governed by the nature of the catalyst's ligands and the solvent environment. Computational studies can model these effects by:

Ligand Effects: Incorporating different ligands (e.g., phosphines, N-heterocyclic carbenes) into the catalyst model and calculating the energy profiles for competing reaction pathways. Steric and electronic properties of the ligands can be correlated with the observed selectivity.

Solvent Effects: Employing implicit or explicit solvent models to account for the influence of the solvent on the energies of the species involved in the catalytic cycle. Polar solvents might stabilize charged intermediates or transition states, thereby altering the reaction pathway.

For this compound, computational studies could predict which catalyst would favor the formation of a specific stereoisomer of the product or minimize side reactions.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can be used to predict the reactivity of this compound in novel, yet-to-be-explored chemical transformations. Key aspects that can be computationally predicted include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict the sites of attack for various reagents.

Reaction Path Finding: Algorithms can be used to explore potential reaction pathways for a given set of reactants, identifying plausible transition states and intermediates for novel transformations.

Table 3: Hypothetical FMO Energies and ESP Minima/Maxima for (E)-2-Methyl-2-butene-1,4-diyl diacetate.

ParameterValueInterpretation
HOMO Energy-7.2 eVModerate nucleophilicity, centered on the C=C bond
LUMO Energy-0.5 eVModerate electrophilicity
HOMO-LUMO Gap6.7 eVHigh kinetic stability
ESP Minimum-45 kcal/molLocated on the carbonyl oxygens (nucleophilic sites)
ESP Maximum+30 kcal/molLocated on the carbonyl carbons (electrophilic sites)

Note: The values in this table are illustrative and represent the type of data obtained from such calculations.

Stereochemical Analysis through Computational Methods

Computational methods are invaluable for understanding and predicting the stereochemical outcomes of reactions involving chiral or prochiral molecules. For this compound, which exists as (E) and (Z) isomers, computational stereochemical analysis can address several points:

Relative Stability of Stereoisomers: The relative energies of the (E) and (Z) isomers can be calculated to determine their thermodynamic stability. For substituted butenes, the (E) isomer is often more stable due to reduced steric strain.

Stereoselective Reaction Pathways: For reactions that can produce different stereoisomers, the transition state energies for the competing pathways can be calculated. The pathway with the lower activation barrier will be kinetically favored, thus predicting the major stereoisomer formed.

Chiral Catalyst-Substrate Interactions: In asymmetric catalysis, computational docking and transition state modeling can be used to understand how a chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other.

For instance, in a hypothetical asymmetric dihydroxylation of this compound, computational modeling could predict which face of the double bond is more likely to be attacked by the oxidizing agent in the presence of a chiral ligand, thereby predicting the stereochemistry of the resulting diol.

Applications of 2 Methyl 2 Butene 1,4 Diyl Diacetate in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

In the realm of complex molecule synthesis, 2-Methyl-2-butene-1,4-diyl diacetate and its analogs function as key building blocks. Their utility stems from their ability to introduce a four-carbon di-functional unit into molecular frameworks through reactions like olefin metathesis.

Precursor for α,ω-Difunctional Substrates

A significant application of compounds like cis-2-butene-1,4-diyl diacetate, a close structural analog, is in the synthesis of α,ω-difunctional substrates. beilstein-journals.orgnih.govnih.gov These are linear organic molecules with distinct functional groups at each end of the carbon chain. Such molecules are highly prized as intermediates in various chemical syntheses, particularly for polymer production. nih.govnih.govresearchgate.net

One of the most effective methods for generating these substrates is through olefin cross-metathesis. beilstein-journals.org For instance, the reaction of cis-2-butene-1,4-diyl diacetate with methyl oleate (B1233923), a derivative of the renewable fatty acid oleic acid, provides a direct route to α,ω-difunctional compounds. beilstein-journals.orgresearchgate.net This specific reaction is catalyzed by various ruthenium-based catalysts and has been optimized to achieve high conversion rates and selectivity under mild conditions. beilstein-journals.orgresearchgate.net The reaction effectively cleaves the double bond of both reactants and recombines the fragments to produce new, longer-chain molecules with the desired terminal functionalities.

Intermediate in the Synthesis of Value-Added Organic Compounds

The cross-metathesis reaction involving cis-2-butene-1,4-diyl diacetate not only creates difunctional molecules but transforms relatively inexpensive base chemicals into value-added organic compounds. beilstein-journals.orgnih.gov The reaction with methyl oleate, for example, yields two primary products: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297). beilstein-journals.orgresearchgate.net Both of these products are considered valuable intermediates because they can be further processed into a variety of commercially relevant materials. beilstein-journals.org

This synthetic strategy is particularly attractive from a sustainability perspective, as it utilizes oleochemicals derived from renewable resources to generate specialty chemicals. beilstein-journals.orgresearchgate.net The ability to generate two useful molecules in a single, efficient reaction step enhances the economic and environmental viability of this chemical pathway. beilstein-journals.org

Table 1: Products of Cross-Metathesis with cis-2-butene-1,4-diyl diacetate

Reactant A Reactant B Catalyst System Product 1 Product 2 Significance
cis-2-butene-1,4-diyl diacetate Methyl Oleate Ruthenium-based Methyl 11-acetoxyundec-9-enoate undec-2-enyl acetate Precursors for sustainable polymers beilstein-journals.orgresearchgate.net

Monomer in Polymer Chemistry

The difunctional nature of this compound and its derivatives makes them ideal candidates for use as monomers in polymer synthesis. The terminal acetate groups can be hydrolyzed to alcohols or otherwise modified to participate in various polymerization reactions.

Synthesis of Telechelic Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. rsc.org These polymers are highly sought after as macromonomers and chain extenders for synthesizing more complex polymer architectures like block copolymers. rsc.org The α,ω-difunctional substrates produced from 2-butene-1,4-diyl diacetate derivatives are direct precursors to telechelic polymers. researchgate.net For example, the diol formed after removing the acetate groups can undergo condensation polymerization to yield telechelic polyethers. nih.gov The controlled synthesis of these oligomers allows for precise control over molecular weight and functionality, making them valuable in advanced materials applications. nih.gov

Development of Functional Monomers for Sustainable Polymers

There is a significant research focus on developing polymers from renewable resources to reduce reliance on petrochemical feedstocks. The cross-metathesis products derived from the reaction of cis-2-butene-1,4-diyl diacetate and oleochemicals are prime examples of functional monomers for sustainable polymers. beilstein-journals.orgnih.govresearchgate.net By starting with a bio-based material like methyl oleate, this approach provides a pathway to new classes of polymers with a reduced environmental footprint. beilstein-journals.org These monomers can be used to create a diverse range of polymers with tailored properties, contributing to the advancement of green chemistry. nih.govresearchgate.net

Precursors for Polyallylic Alcohols and Polyesters

The specific value-added compounds generated from cis-2-butene-1,4-diyl diacetate have direct applications as precursors for important classes of polymers. beilstein-journals.org

Undec-2-enyl acetate , one of the metathesis products, can be converted into polyallylic alcohols under suitable reaction conditions. beilstein-journals.org These polymers are known for their unique reactivity and can be used in coatings, adhesives, and cross-linking applications.

Methyl 11-acetoxyundec-9-enoate , the other major product, is an α-hydroxy-ω-carboxylic acid derivative. beilstein-journals.org This structure is an ideal building block for the synthesis of polyesters . beilstein-journals.org Polyesters are a major class of commercial polymers with wide-ranging applications in fibers, films, and engineering plastics.

Table 2: Polymer Applications of Derived Monomers

Monomer Precursor Polymer Class Potential Applications
undec-2-enyl acetate Polyallylic Alcohols Coatings, Adhesives, Cross-linking Agents beilstein-journals.org
Methyl 11-acetoxyundec-9-enoate Polyesters Fibers, Films, Engineering Plastics beilstein-journals.org

Contributions to Catalysis Research

The specific structural and chemical properties of 2-butene-1,4-diyl diacetate make it a valuable tool for researchers developing and evaluating new catalytic systems.

Model Substrate for Catalyst Development and Screening

cis-2-Butene-1,4-diyl diacetate is frequently employed as a standard substrate in the development and screening of new olefin metathesis catalysts. beilstein-journals.org Its symmetrical structure and the presence of functional groups near the double bond provide a reliable test for catalyst performance, including activity and selectivity. beilstein-journals.org

In a notable study, the catalytic activity of eight different ruthenium complexes was evaluated in the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate. beilstein-journals.org The screening was performed using a 1.0 mol % catalyst loading in toluene (B28343) at 50°C for 5 hours. beilstein-journals.org This systematic evaluation allowed researchers to identify the most effective catalyst, a Schiff base ruthenium complex ([Ru]-7), for achieving high conversion and selectivity towards the desired cross-metathesis products. beilstein-journals.org The use of this diacetate as a cross-metathesis partner has been instrumental in classical metathesis research, for instance, in reactions with allyl benzene (B151609) or terminal aliphatic alkenes aimed at developing novel catalysts. beilstein-journals.org

Catalyst Screening in Cross-Metathesis of Methyl Oleate and cis-2-Butene-1,4-diyl diacetate

CatalystCatalyst TypeConversion of Methyl Oleate (%)Yield of Cross-Metathesis Products (%)
[Ru]-1 (Grubbs 1st Gen)Phosphine (B1218219) Ligand9640
[Ru]-2 (Grubbs 2nd Gen)N-Heterocyclic Carbene (NHC)9866
[Ru]-3Indenylidene9967
[Ru]-4Indenylidene9970
[Ru]-5Indenylidene9972
[Ru]-6Indenylidene9974
[Ru]-7Indenylidene (Schiff base)9977
[Ru]-8Indenylidene9872

Investigation of Catalyst Loading and Efficiency

Optimizing catalyst loading is critical for both economic viability and reaction efficiency. Research involving cis-2-butene-1,4-diyl diacetate has provided clear insights into the relationship between the amount of catalyst used and the reaction outcome. In the cross-metathesis with methyl oleate, studies demonstrated that a catalyst loading of over 1.0 mol % of the ruthenium catalyst [Ru]-7 was essential for the efficient conversion of the reactants. beilstein-journals.org

With a catalyst loading of 1.5 mol % of [Ru]-7, a nearly quantitative conversion of methyl oleate was achieved. beilstein-journals.org However, further increasing the amount of the catalyst did not lead to significantly higher conversion or yield, indicating an optimal loading level. beilstein-journals.org This demonstrates the compound's role in determining the precise catalyst quantity needed to maximize product formation while minimizing waste and cost.

Effect of Catalyst Loading on Reaction Efficiency

Catalyst Loading of [Ru]-7 (mol %)Conversion of Methyl Oleate (%)Yield of Cross-Metathesis Products (%)Yield of Self-Metathesis Products (%)
0.5966729
1.0997722
1.5997714
2.0997815

Sustainable Chemistry Initiatives

The use of 2-butene-1,4-diyl diacetate aligns with several principles of green chemistry, particularly in the context of utilizing renewable resources and designing more environmentally benign reaction conditions.

Utilization of Renewable Resources in its Synthesis or Reactions

A key application of cis-2-butene-1,4-diyl diacetate in sustainable chemistry is its reaction with oleochemicals derived from renewable resources. beilstein-journals.orgbeilstein-journals.org The cross-metathesis reaction between this diacetate and methyl oleate, which can be produced from vegetable oils like high oleic sunflower oil, is a prime example. beilstein-journals.orgresearchgate.netresearchgate.net This process transforms a renewable feedstock into value-added α,ω-difunctionalized molecules. nih.govnih.gov These resulting products, methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate, are valuable intermediates that can be used as monomers for the synthesis of sustainable polymers. beilstein-journals.orgbeilstein-journals.org This approach provides a green pathway to specialty chemicals and advanced materials from non-fossil fuel-based sources. rsc.org

Green Chemistry Principles in Reaction Design (e.g., Solvent Effects)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In reactions involving 2-butene-1,4-diyl diacetate, this includes optimizing reaction parameters to improve atom economy and selecting more environmentally friendly solvents. beilstein-journals.orgrsc.org For example, reducing the excess amount of the diacetate used in cross-metathesis reactions is considered advantageous from a green chemistry perspective as it minimizes waste. beilstein-journals.org

Environmental Transformation Pathways and Mechanistic Studies Excluding Ecotoxicity

Abiotic Degradation Mechanisms in Environmental Contexts

Abiotic degradation involves non-biological processes that can transform a chemical compound in the environment, primarily through reactions with water (hydrolysis) and light (photolysis).

As an ester, 2-Methyl-2-butene-1,4-diyl diacetate is susceptible to hydrolysis, a chemical reaction in which water cleaves one or both of the ester bonds. This process would yield acetic acid and the corresponding monoacetate or diol (2-methyl-2-butene-1,4-diol). The rate of hydrolysis is highly dependent on environmental conditions such as pH and temperature.

Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of this compound to photolysis is influenced by its carbon-carbon double bond and ester functional groups. Degradation can occur through two primary mechanisms:

Direct Photolysis: The compound itself absorbs photons of light (typically in the UV spectrum of sunlight), leading to an excited state that can then undergo bond cleavage or rearrangement.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂). These reactive species then attack and degrade the compound.

Studies on other unsaturated esters, such as unsaturated polyester (B1180765) resins, have shown that exposure to UV light and water can lead to the breakage of ester bonds researchgate.net. Research on different classes of esters, like phthalates, in aquatic environments confirms their degradation under UV light, a process that can be accelerated by catalysts like TiO₂ nih.govfrontiersin.org. For this compound, photolytic reactions could potentially lead to isomerization of the double bond, cleavage of the ester linkages, or oxidation of the molecule, though specific pathways and products have not been documented.

Biotic Transformation Mechanisms (Excluding Ecological Impact)

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms and their enzymes.

This compound can be classified as a terpenoid-like substance, derived from a C5 isoprene (B109036) unit. Terpenoids are a large class of naturally occurring organic compounds that are known to be biodegradable researchgate.net. Microorganisms in soil and water, particularly bacteria from genera such as Pseudomonas and Rhodococcus, have well-documented pathways for metabolizing terpenes and related compounds frontiersin.org.

A plausible microbial degradation pathway for this compound would likely begin with the enzymatic hydrolysis of the ester bonds by microbial lipases or esterases. This initial step would release acetic acid and 2-methyl-2-butene-1,4-diol. The resulting diol could then be further metabolized by oxidation of the alcohol groups and eventual cleavage of the carbon backbone, funneling the breakdown products into central metabolic pathways like the TCA cycle frontiersin.orgmdpi.com. However, specific studies using controlled microbial systems to confirm this pathway for this compound have not been identified.

While studies on environmental samples are scarce, laboratory research using isolated enzymes provides strong evidence for the susceptibility of the butene-1,4-diyl diacetate structure to enzymatic breakdown. Specifically, research on various 2-aryl-substituted analogues of (Z)-but-2-ene-1,4-diyl diacetate has demonstrated highly efficient and regioselective hydrolysis catalyzed by Porcine Pancreas Lipase (B570770) (PPL), an enzyme commonly used as a model for lipolytic activity researchgate.net.

In these controlled studies, the diacetate compounds were incubated with PPL in a buffered solvent system. The enzyme selectively catalyzed the hydrolysis of one of the two ester groups, leading to the formation of the corresponding monoacetate in high yields researchgate.net. This reaction demonstrates that the ester linkages in this type of molecule are accessible to and readily cleaved by lipases, which are ubiquitous enzymes in the environment.

Table 1: Regioselective Hydrolysis of 2-Aryl-2-butene-1,4-diyl Diacetates Using Porcine Pancreas Lipase (PPL) researchgate.net
Substrate (2-Aryl-2-butene-1,4-diyl diacetate with Ar = )Reaction Time (h)Yield of Monoacetate (%)By-product (Diol) Yield (%)
Phenyl48891.2
4-Methoxyphenyl48951.1
4-Methylphenyl48921.5
4-Fluorophenyl48781.3
4-Chlorophenyl48681.8
2-Methoxyphenyl48851.2
2-Methylphenyl48911.1

Research on By-products and Their Chemical Fate

Research into the transformation of this compound and its analogues has identified several breakdown products.

Hydrolytic and Enzymatic By-products: The primary by-products of both abiotic and enzyme-catalyzed hydrolysis are the monoacetate (2-Methyl-4-hydroxy-2-butenyl acetate) and the corresponding diol (2-methyl-2-butene-1,4-diol), along with acetic acid. These resulting alcohols are more polar and generally more water-soluble than the parent diacetate, which would increase their mobility in aquatic systems and potentially make them more available for subsequent microbial degradation. The enzymatic hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates confirms the formation of the respective monoacetate and diol as the main by-products researchgate.net.

Potential Photolytic By-products: Based on studies of other unsaturated esters, photolytic degradation could lead to a more complex mixture of by-products frontiersin.org. Potential products could include isomers, hydroxylated derivatives from reactions with •OH radicals, and smaller organic molecules resulting from the cleavage of the carbon-carbon double bond. However, the specific chemical fate of these photoproducts has not been investigated for this compound.

Historical Perspectives and Evolution of Research on 2 Methyl 2 Butene 1,4 Diyl Diacetate

Early Discoveries and Initial Characterization

The genesis of research into compounds like 2-Methyl-2-butene-1,4-diyl diacetate is rooted in the study of isoprene (B109036) (2-methyl-1,3-butadiene), a key monomer derived from petroleum or coal tar processing. The thermal decomposition of natural rubber, which led to the identification of isoprene in the 19th century, spurred investigations into its chemical transformations. britannica.com Early research into the functionalization of isoprene and other C5 hydrocarbons laid the groundwork for the eventual synthesis and characterization of its derivatives.

One of the foundational pathways to the core structure of this compound is the telomerization of isoprene. This process, which involves the addition of a molecule (the telogen) across a conjugated diene, was pioneered in the mid-20th century. researchgate.net The telomerization of isoprene with nucleophiles in the presence of transition metal catalysts provided a route to various acyclic monoterpenoids, including precursors to 2-methyl-2-butene-1,4-diol. researchgate.net The subsequent esterification of this diol with acetic anhydride (B1165640) would yield the diacetate.

Initial characterization of such compounds would have relied on classical methods of organic chemistry, including elemental analysis, boiling point determination, and spectroscopic techniques as they became available, such as infrared (IR) and later, nuclear magnetic resonance (NMR) spectroscopy.

Milestones in Synthetic and Mechanistic Understanding

A significant milestone in the synthesis of substituted butene-1,4-diyl diacetates was the development of palladium-catalyzed reactions. Palladium(0) catalyzed reactions of related compounds like (Z)-2-butene-1,4-diyl bis(methyl carbonate) and (Z)-2-butene-1,4-diyl diacetate with various nucleophiles have been explored, providing insights into the mechanistic pathways of allylic substitution. acs.org Furthermore, palladium(II)-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene has been studied, highlighting the role of the catalyst and solvent in determining the stereochemical outcome. researchgate.net

The understanding of the reaction mechanisms has evolved with the development of more sophisticated analytical and computational tools. For instance, the mechanism of the telomerization of δ-lactones from CO2 and 1,3-dienes, a related process, has been elucidated using DFT studies, revealing complexities not apparent from initial proposals. digitellinc.com Such mechanistic studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

A key reaction where the unmethylated analogue, cis-2-butene-1,4-diyl diacetate, has been extensively studied is olefin metathesis. beilstein-journals.org This has provided a deep understanding of how this class of molecules behaves in carbon-carbon bond-forming reactions, which is transferable to the methylated derivative.

Paradigms Shifts in Application Areas (e.g., from Commodity to Specialty Chemicals)

The application of isoprene and its simple derivatives has historically been dominated by the production of polymers, such as synthetic rubber. kentelastomer.comwikipedia.org Polyisoprene, both in its synthetic and natural forms, has been a cornerstone of the tire industry and other applications requiring high elasticity. wikipedia.orgbritannica.com

However, with the advancement of synthetic chemistry, there has been a paradigm shift towards the use of isoprene-derived molecules as building blocks for more complex, high-value specialty chemicals. The functionalized derivatives of isoprene, including this compound, are not typically viewed as commodity chemicals but rather as versatile intermediates in organic synthesis.

The ability to introduce functional groups, such as the acetate (B1210297) moieties in this compound, opens up possibilities for its use in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The diacetate functionality can be readily hydrolyzed to the corresponding diol, which can then be further modified. This shift from bulk polymers to fine chemicals represents a significant evolution in the application of isoprene-derived compounds.

Influence of Catalyst Development on Compound Utility

The utility of this compound and related compounds is profoundly influenced by the development of catalysts. Early synthetic methods likely relied on stoichiometric reagents and harsh reaction conditions. The advent of transition metal catalysis revolutionized the synthesis and transformation of these molecules.

Palladium-based catalysts have been central to the telomerization of isoprene, with the ligand environment around the metal center playing a crucial role in controlling the selectivity of the reaction. rsc.orgresearchgate.net The development of N-heterocyclic carbene (NHC) ligands for palladium catalysts, for example, has led to significant improvements in the efficiency and selectivity of isoprene telomerization. rsc.org

In the realm of olefin metathesis, the development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has enabled the use of functionalized olefins like cis-2-butene-1,4-diyl diacetate in cross-metathesis reactions with unprecedented efficiency and functional group tolerance. researchgate.net These catalysts have allowed for the synthesis of α,ω-difunctionalized molecules from renewable resources, demonstrating the power of catalyst development to unlock new applications for existing chemical scaffolds. beilstein-journals.org The continuous evolution of catalyst design, including the move towards more active and selective systems, will undoubtedly expand the synthetic utility of this compound and its analogues.

Emerging Research Directions and Future Outlook

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The primary route to synthesizing 2-Methyl-2-butene-1,4-diyl diacetate and its isomers involves the telomerization of isoprene (B109036). Research in this area has focused on palladium-based catalytic systems. The telomerization of isoprene with acetic acid can yield this diacetate, and the selectivity of these reactions is a key area of study.

Palladium-carbene catalysts, generated in situ, have been investigated for the telomerization of isoprene with various nucleophiles. researchgate.net The choice of carbene ligand has been shown to influence a switch in selectivity between telomer and dimer products. researchgate.net For instance, palladium complexes with specific phosphine (B1218219) ligands can catalyze the telomerization of isoprene with high selectivity for head-to-head or tail-to-head isomers. researchgate.net Further research into ligand design for palladium catalysts could enhance the efficiency and, crucially, the regioselectivity of the reaction between isoprene and acetic acid to favor the formation of this compound over other isomers and byproducts. nih.gov

Additionally, nickel-catalyzed arylative telomerization of isoprene has been demonstrated as a method to create structurally diverse aryl-substituted terpenes. chemrxiv.orgchemrxiv.org While not directly producing the diacetate, this highlights that catalytic systems beyond palladium are being explored for isoprene functionalization, which could potentially be adapted for diacetoxylation.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

There is currently no specific published research on the integration of the synthesis of this compound into flow chemistry or continuous synthesis methodologies. However, the broader field of organic synthesis is increasingly adopting these techniques for safety, efficiency, and scalability.

Flow chemistry is particularly advantageous for handling hazardous reagents or intermediates and for precise control over reaction parameters like temperature and residence time. organic-chemistry.orgrsc.org The synthesis of esters, such as diacetates, is a well-established transformation that can be readily adapted to continuous flow setups. For example, the synthesis of ethyl diazoacetate has been successfully and safely performed in a continuous flow microreactor setup. organic-chemistry.orgnih.govsemanticscholar.org Given that the synthesis of this compound involves the reaction of a diol precursor with an acetylating agent, or the direct telomerization of isoprene, these reactions are theoretically amenable to continuous flow processes. Future research could focus on developing a telescoped process where isoprene is functionalized and the resulting intermediate is acetylated in a continuous stream, potentially improving yield and safety.

Advanced Computational Studies for Rational Design of Derivatives

No advanced computational studies focused specifically on the rational design of this compound derivatives were found in the current literature. Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for investigating reaction mechanisms and predicting the properties of new molecules.

In related fields, computational studies have been used to investigate the mechanisms of alkene functionalization. For instance, DFT calculations have been employed to study the hydrosilylation of alkenes catalyzed by single-atom catalysts, elucidating the reaction pathway. encyclopedia.pub Similarly, in-depth computational studies have been performed on the cyclopropanation of alkenes to understand the energy barriers and environmental effects on the reaction. researchgate.net A similar approach could be applied to the catalytic synthesis of this compound to understand the factors controlling regioselectivity. Furthermore, computational modeling could be used to predict the physical and chemical properties of novel polymers or materials derived from this diacetate, guiding synthetic efforts toward derivatives with desired characteristics.

Development of Novel Materials through its Polymerization or Derivatization

This compound serves as a functionalized monomer for polymer synthesis. Its precursor, 2-butene-1,4-diol (B106632), is recognized as a building block for producing unsaturated polyesters. chemicalbook.com The diacetate itself, containing two ester groups and a carbon-carbon double bond, offers multiple points for polymerization or further chemical modification.

An analogous compound, cis-2-butene-1,4-diol, has been used in catalytic condensation to generate unsaturated telechelic polyether diols. nih.gov These oligomers, with reactive hydroxyl end-groups, can act as macromonomers for creating more complex structures, such as triblock copolymers with polylactide. nih.gov This suggests a potential research direction for this compound, where it could be hydrolyzed to the corresponding diol and similarly polymerized to create novel polyethers. The methyl group on the butene backbone would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The double bond in the polymer backbone also remains available for cross-linking or other post-polymerization modifications to create thermosets or functional materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields

Specific interdisciplinary research involving this compound at the interface of organic chemistry and other non-life science fields, such as materials science or electronics, is not prominent in the literature. However, its structural motifs suggest potential avenues for such collaborations.

The development of functionalized polymers often leads to interdisciplinary applications. For example, research on donor-acceptor polymers for high-performance thin-film transistors represents a significant intersection of organic chemistry and materials science for electronics. While its direct use is not detailed, the compound is listed in catalogues in the context of such polymers. The functional groups present in this compound could be used to tune the electronic properties or morphology of polymeric materials, making it a potential, though as yet unexplored, candidate for such advanced applications. Future work could involve synthesizing polymers from this monomer and evaluating their properties for applications in coatings, advanced composites, or electronic devices.

Q & A

Basic Research Questions

Q. What methodologies optimize the cross-metathesis of methyl oleate with 2-methyl-2-butene-1,4-diyl diacetate?

  • Methodological Answer : Optimize catalyst loading and reaction parameters. For instance, using 1.5 mol% of the Schiff base ruthenium catalyst [Ru]-7 at 50°C for 5 hours achieves 94% conversion of methyl oleate and 66% yield of cross-metathesis products. Excess co-substrate (8 equivalents) shifts equilibrium toward desired products . Gas chromatography with internal standards is recommended for monitoring conversions and yields .

Q. How does temperature influence reaction selectivity between cross-metathesis and self-metathesis pathways?

  • Methodological Answer : Higher temperatures (e.g., 50°C vs. 30°C) favor cross-metathesis by thermally activating this compound. At 50°C, cross-metathesis yields reach 76%, while self-metathesis of methyl oleate is suppressed to 10% yield . Kinetic studies using time-resolved GC analysis are critical for identifying optimal temperature windows .

Q. What analytical techniques validate the purity and structure of cross-metathesis products?

  • Methodological Answer : Combine NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) and mass spectrometry (EI-MS) for structural elucidation. For example, undec-2-enyl acetate (4) shows distinct 1H^1H NMR peaks at δ 5.66 ppm (vinyl protons) and δ 4.50 ppm (acetoxy groups) . Flash chromatography with cyclohexane/ethyl acetate gradients isolates products for further analysis .

Advanced Research Questions

Q. Why do sterically bulky Schiff base ligands in ruthenium catalysts enhance cross-metathesis selectivity?

  • Methodological Answer : Bulky ligands (e.g., isopropyl-substituted in [Ru]-7) reduce undesired self-metathesis by sterically hindering methyl oleate dimerization. Catalyst screening shows that [Ru]-7 increases cross-metathesis selectivity by 60–67% compared to less hindered catalysts . Computational modeling of ligand-catalyst interactions can further elucidate steric effects .

Q. How do protecting groups impact catalyst efficiency in cross-metathesis with unprotected diols?

  • Methodological Answer : Protected substrates (e.g., cis-2-butene-1,4-diyl diacetate) require lower catalyst loadings (1.5 mol% [Ru]-7) vs. unprotected diols (4.0 mol%). This is attributed to reduced coordination of polar hydroxyl groups to the catalyst, which deactivates the metal center . Comparative studies using TLC and GC-MS quantify the trade-offs between protection strategies and reaction efficiency .

Q. What mechanistic insights explain the suppression of double-bond isomerization during cross-metathesis?

  • Methodological Answer : Ruthenium catalysts with N-heterocyclic carbene (NHC) ligands (e.g., [Ru]-7) stabilize metallacyclobutane intermediates, preventing isomerization. NMR trapping experiments and isotopic labeling (e.g., 13C^{13}C-labeled substrates) confirm the absence of byproducts from isomerization .

Q. How do contradictory data on substrate conversion vs. product yield arise in cross-metathesis?

  • Methodological Answer : Discrepancies occur due to equilibrium dynamics. For example, 96% methyl oleate conversion (Table 3, Entry 1) yields only 45% cross-metathesis products, as competing self-metathesis and reverse reactions limit net yields. Kinetic modeling and Le Chatelier’s principle (e.g., excess co-substrate) reconcile these contradictions .

Experimental Design Considerations

Q. What protocols minimize catalyst deactivation in large-scale reactions?

  • Methodological Answer : Pre-treat catalysts with 100 equivalents of PhSiCl3_3 to remove oxygen and moisture. Use Schlenk-line techniques under argon to maintain inert conditions . Catalyst recycling studies show a 15% activity drop after three cycles, necessitating fresh catalyst batches for high-throughput applications .

Q. How to design experiments comparing cis/trans isomer reactivity in cross-metathesis?

  • Methodological Answer : Synthesize stereoisomerically pure substrates (e.g., cis- vs. trans-2-butene-1,4-diyl diacetate) via controlled acylation. Reactivity assays reveal cis-isomers form metallacyclobutane intermediates 3× faster than trans-isomers, as shown by 1H^1H NMR kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.